molecular formula C8H15NaO3 B594841 4-Hydroxyvalproinsäure-Natriumsalz CAS No. 1216888-06-0

4-Hydroxyvalproinsäure-Natriumsalz

Katalognummer: B594841
CAS-Nummer: 1216888-06-0
Molekulargewicht: 182.195
InChI-Schlüssel: JVGXSXLLQJAOSE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a sodium salt of valproic acid and is available in various forms such as tablets, capsules, and injections.

Wissenschaftliche Forschungsanwendungen

Sodium 4-hydroxy-2-propylpentanoate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Extensively researched for its anticonvulsant and mood-stabilizing properties. It is also being investigated for its potential in treating neurodegenerative diseases and cancer.

    Industry: Used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds

Wirkmechanismus

Target of Action

The primary targets of 4-Hydroxy Valproic Acid Sodium Salt, also known as Sodium 4-hydroxy-2-propylpentanoate, are histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This compound is also reported to interact with voltage-gated sodium, potassium, and calcium channels .

Mode of Action

4-Hydroxy Valproic Acid Sodium Salt acts as a potent inhibitor of HDACs . By inhibiting HDACs, it causes the hyperacetylation of histones in cultured cells . This alteration in gene expression can have various effects depending on the genes that are expressed. Additionally, this compound reduces high-frequency neuronal firing through the blockage of voltage-gated sodium, potassium, and calcium channels . This blockage affects the biochemical occurrence of aura and impacts pain perception by modulating GABA or glutamate-mediated neurotransmission .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It is known to increase GABAergic neurotransmission and inhibit glutamatergic neurotransmission , leading to a general decrease in CNS hyperactivity . It also influences the Akt/FoxO1 signaling cascade . Furthermore, it has been reported to reduce the activity of myoinositol3 phosphate synthase , the first enzyme in the inositol synthesis pathway .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxy Valproic Acid Sodium Salt are complex and continue to be studied . Known pathways of its metabolism include β-oxidation in the tricarboxylic acid cycle (acetylation) , oxidation with the participation of cytochrome P-450 isoenzymes (P-oxidation) , and glucuronidation . These metabolic pathways can significantly impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 4-Hydroxy Valproic Acid Sodium Salt’s action are diverse. It has been observed to reduce tumor growth and metastasis formation in animal studies . In addition, it has been reported to relieve HDAC-dependent transcriptional repression . On a cellular level, it causes hyperacetylation of histones , which can lead to changes in gene expression .

Action Environment

Environmental factors, such as the dose of the compound or duration of therapy, can influence the compound’s action, efficacy, and stability . Genetic factors may also play a role in the variation in metabotype among patients taking the compound .

Biochemische Analyse

Biochemical Properties

4-Hydroxy Valproic Acid Sodium Salt plays a significant role in biochemical reactions, particularly in the inhibition of histone deacetylases (HDACs). This inhibition leads to changes in chromatin structure and gene expression. The compound interacts with various enzymes, including cytochrome P450 isoenzymes such as CYP4B1, which are involved in its metabolism . Additionally, it affects neurotransmitter systems by enhancing gamma-aminobutyric acid (GABA) levels and inhibiting glutamatergic neurotransmission .

Cellular Effects

4-Hydroxy Valproic Acid Sodium Salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to increase GABA levels by inhibiting enzymes involved in GABA metabolism, such as succinic semialdehyde dehydrogenase . This leads to a general decrease in central nervous system hyperactivity. The compound also affects the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4-Hydroxy Valproic Acid Sodium Salt exerts its effects through multiple mechanisms. It binds to and inhibits HDACs, leading to hyperacetylation of histones and changes in chromatin structure . This results in altered gene expression, particularly genes involved in cell cycle regulation and apoptosis. Additionally, the compound influences neurotransmitter systems by modulating the activity of ion channels and neurotransmitter receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy Valproic Acid Sodium Salt can change over time. The compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism . These long-term effects are particularly relevant in the context of chronic treatment with Valproic Acid and its metabolites.

Dosage Effects in Animal Models

The effects of 4-Hydroxy Valproic Acid Sodium Salt vary with different dosages in animal models. At low doses, the compound has been shown to enhance GABAergic neurotransmission and reduce seizure activity . At high doses, it can lead to toxic effects, including hepatotoxicity and teratogenicity . These adverse effects are dose-dependent and highlight the importance of careful dosage management in therapeutic settings.

Metabolic Pathways

4-Hydroxy Valproic Acid Sodium Salt is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 isoenzymes, including CYP2C9, CYP2B6, and CYP2A6 . These enzymes convert Valproic Acid to its hydroxy metabolites, which are then further metabolized through β-oxidation and glucuronidation pathways . The compound’s metabolism affects its pharmacokinetics and pharmacodynamics, influencing its therapeutic and toxic effects.

Transport and Distribution

Within cells and tissues, 4-Hydroxy Valproic Acid Sodium Salt is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity and affinity for specific transporters, affecting its localization and accumulation in different tissues .

Subcellular Localization

4-Hydroxy Valproic Acid Sodium Salt is localized in various subcellular compartments, including the nucleus, where it exerts its effects on chromatin structure and gene expression . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are crucial for its biological activity and therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-hydroxy-2-propylpentanoate involves the reaction of valproic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where valproic acid is neutralized by sodium hydroxide to form the sodium salt. The reaction can be represented as follows:

C8H16O2+NaOHC8H15NaO2+H2O\text{C}_8\text{H}_{16}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_8\text{H}_{15}\text{NaO}_2 + \text{H}_2\text{O} C8​H16​O2​+NaOH→C8​H15​NaO2​+H2​O

Industrial Production Methods

Industrial production of sodium 4-hydroxy-2-propylpentanoate follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product. The final product is typically crystallized, filtered, and dried to obtain the pure sodium salt.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 4-hydroxy-2-propylpentanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted derivatives depending on the nucleophile used

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Valproic Acid: The parent compound of sodium 4-hydroxy-2-propylpentanoate.

    Sodium Butyrate: Another sodium salt with similar anticonvulsant properties.

    Sodium Propionate: Used in similar applications but with different pharmacological effects.

Uniqueness

Sodium 4-hydroxy-2-propylpentanoate is unique due to its broad spectrum of activity in treating neurological disorders and its well-documented safety profile. Its ability to modulate multiple pathways makes it a versatile compound in both clinical and research settings .

Eigenschaften

IUPAC Name

sodium;4-hydroxy-2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3.Na/c1-3-4-7(8(10)11)5-6(2)9;/h6-7,9H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGXSXLLQJAOSE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(C)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662031
Record name Sodium 4-hydroxy-2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216888-06-0
Record name Sodium 4-hydroxy-2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.